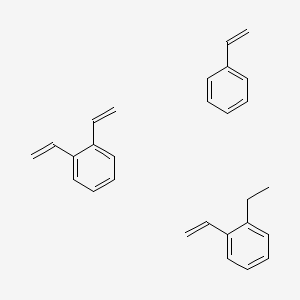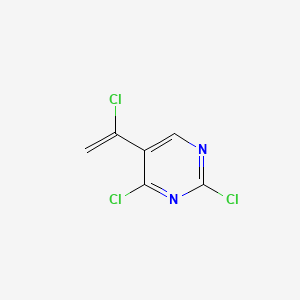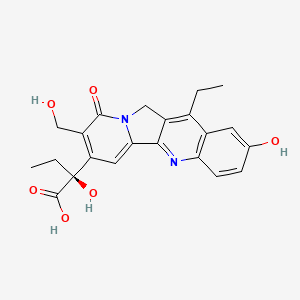
SN-38 carboxylic acid form
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SN-38 carboxylic acid is a 2-hydroxy monocarboxylic acid resulting from the hydrolysis of the delta-lactone ring of SN-38. It is a metabolite of SN-38. It has a role as a drug metabolite. It is a member of phenols, a tertiary alcohol, an organonitrogen heterocyclic compound, an organic heterotetracyclic compound, an enone, a 2-hydroxy monocarboxylic acid and a primary alcohol. It derives from a SN-38. It is a conjugate acid of a SN-38 carboxylate.
Applications De Recherche Scientifique
1. Glucuronidation and Isoform Specificity
SN-38, the active metabolite of the anti-cancer agent irinotecan, equilibrates between a lactone ring and a carboxylate form. Research shows differential rates of glucuronidation between these forms. SN-38 lactone typically exhibits up to 6-fold greater catalytic rates than the carboxylate form across various tissues and isoforms (Tallman, Ritter, & Smith, 2005).
2. Spectrofluorimetric Analysis
SN-38 displays native fluorescence in both lactone and carboxylate forms, which has been used to develop spectrofluorimetric methods for determining its concentration in biological samples, including human urine (Rodríguez-Cáceres, Gil, Durán-Merás, & Sánchez, 2011).
3. Nanoparticulate Delivery Systems
SN-38's clinical application is limited by its poor solubility and hydrolytic degradation. Conjugating SN38 to polymeric materials, like poly (2-ethyl 2-oxazoline) and poly (L-glutamic acid), forms nanoassemblies that enhance delivery in cancer therapy (Salmanpour et al., 2019).
4. Thermo-sensitive Hydrogels
The development of thermo-sensitive hydrogel systems containing SN-38 has been studied. These systems aim to stabilize SN-38 in its active lactone form and reduce systemic toxicity (Bai et al., 2018).
5. Polymeric Nanomaterials for Cervical Carcinoma Therapy
Researchers have synthesized SN-38-conjugated nanomaterials to enhance the solubility and stability of SN-38 for use in cervical carcinoma therapy (Li & Gao, 2021).
6. Carbon Nanotubes for Drug Delivery
Carboxylic acid-functionalized carbon nanotubes have been used to encapsulate SN-38, enhancing its delivery and overcoming its water insolubility (Chae et al., 2018).
7. Targeted Ovarian Cancer Therapy
SN-38-loaded hyaluronic acid-decorated nanoparticles have been developed for targeted ovarian cancer therapy, showing enhanced cytotoxicity compared to non-targeted nanoparticles (Vangara, Liu, & Palakurthi, 2013).
Propriétés
Formule moléculaire |
C22H22N2O6 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2S)-2-[12-ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-3-12-13-7-11(26)5-6-17(13)23-19-14(12)9-24-18(19)8-16(15(10-25)20(24)27)22(30,4-2)21(28)29/h5-8,25-26,30H,3-4,9-10H2,1-2H3,(H,28,29)/t22-/m0/s1 |
Clé InChI |
IRKZFHZUIBLGKU-QFIPXVFZSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
SMILES canonique |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)
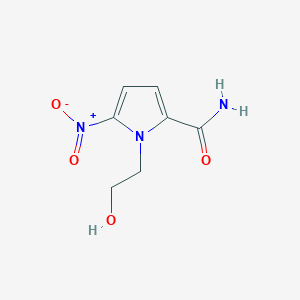
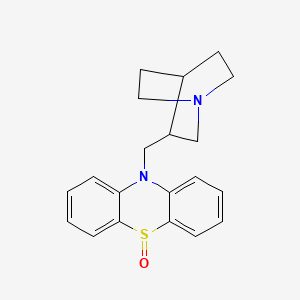
![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)


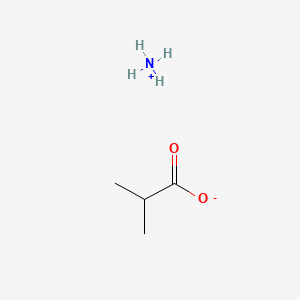

![(2S,3S)-4-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)

